7-Hydroxyisoflavone

Vue d'ensemble

Description

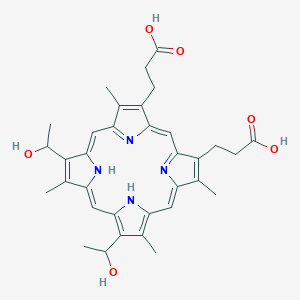

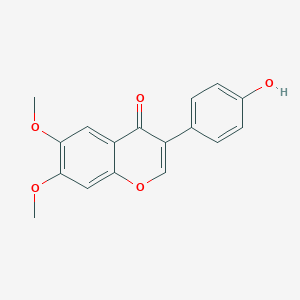

La 7-Hydroxyisoflavone est une isoflavone naturelle, un type de flavonoïde, que l'on trouve dans diverses plantes. Elle est caractérisée par la présence d'un groupe hydroxyle en position 7 de la structure de l'isoflavone. Ce composé a suscité un intérêt considérable en raison de ses activités biologiques potentielles, notamment des effets antioxydants, anti-inflammatoires et œstrogéniques .

Mécanisme D'action

Target of Action

7-Hydroxyisoflavone, a type of isoflavone, primarily targets the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, the primary female sex hormones . Isoflavones are known to have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction classifies isoflavones as phytoestrogens .

Mode of Action

This compound acts as an aromatase inhibitor . By binding to the aromatase enzyme, it interferes with the enzyme’s ability to produce estrogenic steroid hormones . This interaction can lead to a reduction in the production of these hormones .

Biochemical Pathways

This compound is a product of the isoflavonoid biosynthesis pathway , which is derived from the phenylpropanoid pathway . The compound isoflavone synthase (IFS) plays a crucial role in this pathway, catalyzing the production of 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin . The resulting 2-hydroxyisoflavone is then dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .

Pharmacokinetics

It’s known that isoflavones, in general, are present in their glycosylated form in plants like soybeans, but their biological activity comes from their aglycones . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the reduction in the production of estrogenic steroid hormones due to its inhibitory effect on the aromatase enzyme . This can have various effects on the body, depending on the specific context and the levels of these hormones.

Action Environment

Isoflavones, including this compound, are ecophysiologically active secondary metabolites that play a key role in plant-environment interactions . They act as phytoalexins, compounds produced by plants during stress or pathogen attacks . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of stressors or pathogens.

Analyse Biochimique

Biochemical Properties

7-Hydroxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with the action of aromatase (EC 1.14.14.14), an oxidoreductase enzyme, thereby reducing the production of estrogenic steroid hormones . It also plays a role in the biosynthesis of isoflavonoids by producing 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate adenosine monophosphate-activated protein kinase (AMPK) activity, which is involved in the regulation of homeostasis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to both estrogen α and β receptors due to its similar size and chemical structure to human estrogens . This binding interaction is thought to contribute to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been crystallized and identified as having two solvent-free conformational polymorphs and five solvates, which differ in their mode of packing and molecular conformation .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a crucial metabolic pathway in plant-environment interactions that produces secondary metabolites like flavonoids and isoflavonoids .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Isoflavones are known to play pivotal roles in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 7-Hydroxyisoflavone peut être synthétisée par différentes méthodes. Une approche courante implique la condensation de la résorcine avec des acides phénylacétiques substitués dans une synthèse monotope . Une autre méthode comprend l'utilisation de l'acétobromoglucose avec des 2,4-dihydroxy-phényl benzyl cétones, suivie d'une glycosylation .

Méthodes de production industrielle : La production industrielle de la this compound implique souvent l'utilisation de méthodes mécano-chimiques pour préparer des adduits de solvants et des polymorphes . Ces méthodes assurent un rendement et une pureté élevés, ce qui rend le composé adapté aux applications pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : La 7-Hydroxyisoflavone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Elle peut être réduite pour former des isoflavanones.

Substitution : Elle peut subir des réactions de substitution pour former des dérivés comme les O-glucosides de this compound.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrogénation catalytique sont souvent utilisés.

Substitution : Les réactions de glycosylation utilisent généralement de l'acétobromoglucose et des catalyseurs comme l'acide oxalique.

Principaux produits :

Oxydation : Quinones.

Réduction : Isoflavanones.

Substitution : O-glucosides et autres dérivés glycosylés.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour synthétiser divers dérivés et étudier leurs propriétés.

Biologie : Elle sert de composé modèle pour étudier le métabolisme et les activités biologiques des isoflavones.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité œstrogénique : Elle se lie aux récepteurs des œstrogènes, imitant les effets des œstrogènes.

Activité antioxydante : Elle élimine les radicaux libres et augmente la production d'enzymes antioxydantes.

Activité anti-inflammatoire : Elle inhibe les cytokines et les enzymes pro-inflammatoires.

Activité neuroprotectrice : Elle module les voies neuronales et protège contre le stress oxydatif.

Composés similaires :

Daïdzéine : Une autre isoflavone avec des propriétés œstrogéniques et antioxydantes similaires.

Génistéine : Connue pour ses fortes activités œstrogéniques et anticancéreuses.

Formononétine : Exhibe des activités biologiques similaires mais diffère dans ses voies métaboliques.

Unicité : La this compound est unique en raison de sa substitution hydroxyle spécifique en position 7, qui confère des activités biologiques et une réactivité chimique distinctes par rapport aux autres isoflavones .

Applications De Recherche Scientifique

7-Hydroxyisoflavone has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.

Genistein: Known for its strong estrogenic and anticancer activities.

Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.

Uniqueness: 7-Hydroxyisoflavone is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .

Propriétés

IUPAC Name |

7-hydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOZARWBMFKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156626 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-72-2 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

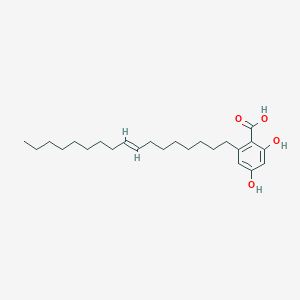

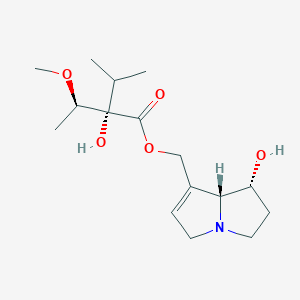

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)

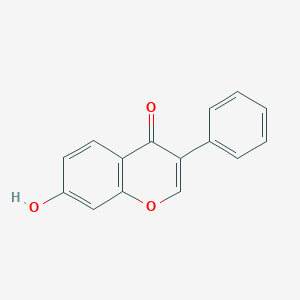

![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)